Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 55652-76-1
VCID: VC0018366
InChI: InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Molecular Formula: C₁₉H₂₅NO₈
Molecular Weight: 395.4

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

CAS No.: 55652-76-1

Cat. No.: VC0018366

Molecular Formula: C₁₉H₂₅NO₈

Molecular Weight: 395.4

* For research use only. Not for human or veterinary use.

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside - 55652-76-1

Specification

CAS No. 55652-76-1
Molecular Formula C₁₉H₂₅NO₈
Molecular Weight 395.4
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate
Standard InChI InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1
SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator